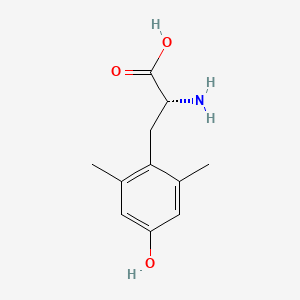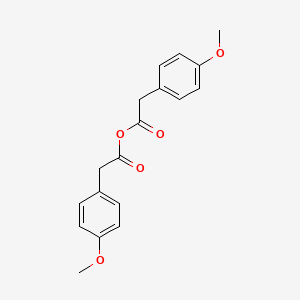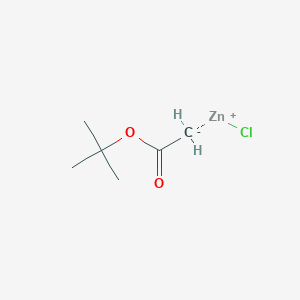
2-Tert-butoxy-2-oxoethylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-2-oxoethylzinc chloride is an organozinc compound with the molecular formula C₆H₁₁ClO₂Zn and a molecular weight of 215.99 g/mol . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
2-Tert-butoxy-2-oxoethylzinc chloride is an organozinc reagent . It is primarily used in organic synthesis . The compound’s primary targets are other organic compounds with which it reacts to produce new compounds .
Mode of Action
The mode of action of this compound involves its reaction with other organic compounds . It serves as a substrate in these reactions, leading to the formation of new compounds .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the organic compounds it reacts with . The downstream effects of these reactions result in the synthesis of new organic compounds .
Pharmacokinetics
As an organozinc compound, it is expected to have low bioavailability due to its poor solubility in water .
Result of Action
The result of the action of this compound is the formation of new organic compounds . These new compounds are the result of the interaction of this compound with other organic compounds in synthesis reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the reactivity of this organozinc reagent decreases after 10 days, suggesting that it should be used soon after preparation for optimal results .
Biochemical Analysis
Biochemical Properties
The role of 2-Tert-butoxy-2-oxoethylzinc chloride in biochemical reactions is primarily as a reagent for organic synthesis
Molecular Mechanism
It is known to participate in the formation of carbon-carbon bonds through cross-coupling reactions
Temporal Effects in Laboratory Settings
It has been noted that the reagent starts to show decreased reactivity after 10 days .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butoxy-2-oxoethylzinc chloride can be synthesized through the reaction of tert-butyl acetate with zinc chloride in the presence of a suitable solvent such as diethyl ether . The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-2-oxoethylzinc chloride primarily undergoes substitution reactions due to the presence of the reactive zinc-carbon bond . It can also participate in coupling reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Common reagents used with this compound include halides, aldehydes, and ketones. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
2-Tert-butoxy-2-oxoethylzinc chloride has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-2-oxoethylzinc bromide: Similar in structure but with a bromide ion instead of chloride.
2-Tert-butoxy-2-oxoethylzinc iodide: Similar in structure but with an iodide ion instead of chloride.
Uniqueness
2-Tert-butoxy-2-oxoethylzinc chloride is unique due to its specific reactivity and stability under anhydrous conditions. Its ability to form stable carbon-carbon bonds makes it particularly valuable in organic synthesis .
Properties
CAS No. |
321745-86-2 |
|---|---|
Molecular Formula |
C6H12ClO2Zn+ |
Molecular Weight |
217.0 g/mol |
IUPAC Name |
tert-butyl acetate;chlorozinc(1+) |
InChI |
InChI=1S/C6H12O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1-4H3;1H;/q;;+2/p-1 |
InChI Key |
CVUGJYNWMCAJLI-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC(=O)[CH2-].Cl[Zn+] |
Canonical SMILES |
CC(=O)OC(C)(C)C.Cl[Zn+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


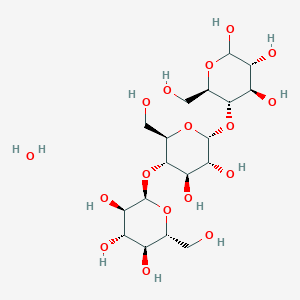
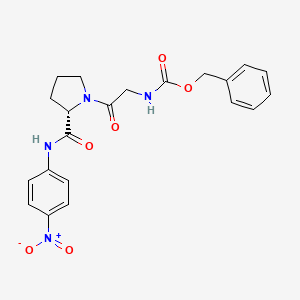
![[Arg8]-Vasotocin acetate salt](/img/structure/B1591483.png)
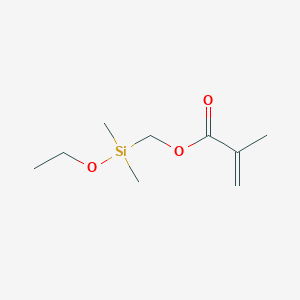
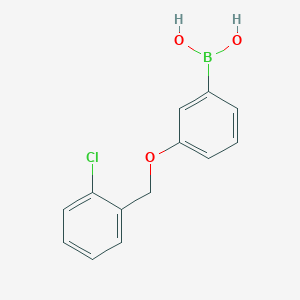
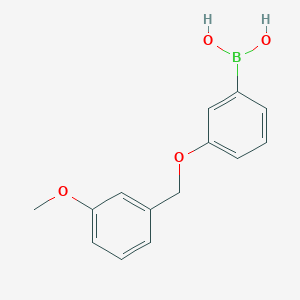
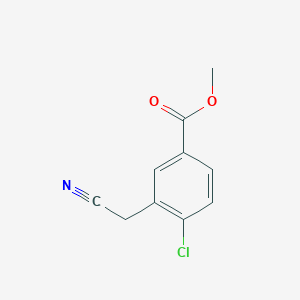


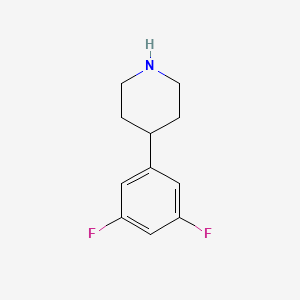

![7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1591496.png)
